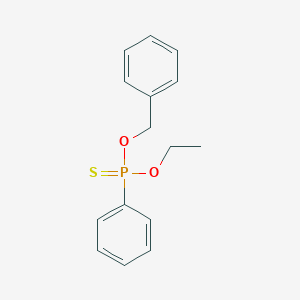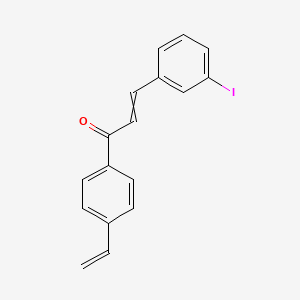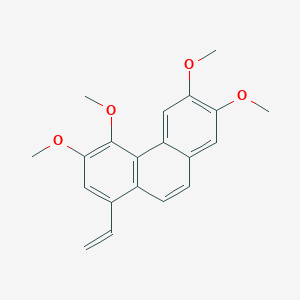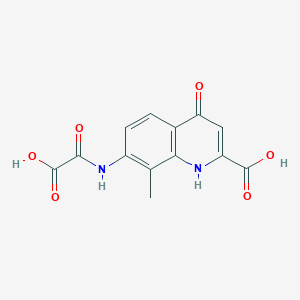![molecular formula C40H30N4O5 B14609232 N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide CAS No. 60498-44-4](/img/structure/B14609232.png)
N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide is a complex organic compound with a molecular formula of C28H24N2O3 This compound is characterized by its unique structure, which includes two benzamide groups connected by an oxybis(phenylene) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide typically involves the reaction of 4,4’-oxydianiline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}diacetamide
- N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}bis(2-methylbenzamide)
- 1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one)
Uniqueness
N,N’-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide is unique due to its specific structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
60498-44-4 |
|---|---|
Molekularformel |
C40H30N4O5 |
Molekulargewicht |
646.7 g/mol |
IUPAC-Name |
2-benzamido-N-[4-[4-[(2-benzamidobenzoyl)amino]phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C40H30N4O5/c45-37(27-11-3-1-4-12-27)43-35-17-9-7-15-33(35)39(47)41-29-19-23-31(24-20-29)49-32-25-21-30(22-26-32)42-40(48)34-16-8-10-18-36(34)44-38(46)28-13-5-2-6-14-28/h1-26H,(H,41,47)(H,42,48)(H,43,45)(H,44,46) |
InChI-Schlüssel |
TYQVVCGLULDKTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)


![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)

![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)


![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)




